molecular formula C11H15ClN2 B11805565 2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine

2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine

Cat. No.: B11805565
M. Wt: 210.70 g/mol
InChI Key: OFHPQKDEULZUGP-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine is a heterocyclic compound that contains both a pyridine and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine typically involves the reaction of 2-chloro-3-methylpyridine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methyl-5-(piperidin-3-yl)pyridine
  • 2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine
  • Substituted piperidines and pyridines

Uniqueness

2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and a piperidinyl group on the pyridine ring allows for diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

2-chloro-3-methyl-5-piperidin-2-ylpyridine

InChI

InChI=1S/C11H15ClN2/c1-8-6-9(7-14-11(8)12)10-4-2-3-5-13-10/h6-7,10,13H,2-5H2,1H3

InChI Key

OFHPQKDEULZUGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C2CCCCN2

Origin of Product

United States

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